molecular formula C18H28N2O3 B13885183 Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate

Cat. No.: B13885183
M. Wt: 320.4 g/mol
InChI Key: ARGYQPUUUUEWBU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a piperazine ring, and a propan-2-yloxyphenyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-propan-2-yloxyphenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the propan-2-yloxyphenyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The propan-2-yloxyphenyl moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate is unique due to the presence of the propan-2-yloxyphenyl moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-(3-propan-2-yloxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-14(2)22-16-8-6-7-15(13-16)19-9-11-20(12-10-19)17(21)23-18(3,4)5/h6-8,13-14H,9-12H2,1-5H3

InChI Key

ARGYQPUUUUEWBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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